molecular formula C9H15BrO2 B8547658 2-Bromopropionic acid, cyclohexyl ester

2-Bromopropionic acid, cyclohexyl ester

Cat. No.: B8547658
M. Wt: 235.12 g/mol
InChI Key: KYIHVTGNZANTHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromopropionic acid, cyclohexyl ester (C₉H₁₅BrO₂) is an ester derivative of 2-bromopropionic acid, where the hydroxyl group is replaced by a cyclohexyloxy group.

Properties

Molecular Formula

C9H15BrO2

Molecular Weight

235.12 g/mol

IUPAC Name

cyclohexyl 2-bromopropanoate

InChI

InChI=1S/C9H15BrO2/c1-7(10)9(11)12-8-5-3-2-4-6-8/h7-8H,2-6H2,1H3

InChI Key

KYIHVTGNZANTHQ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC1CCCCC1)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

a. 2-Bromopropionic Acid Esters
  • Methyl 2-bromopropionate (C₄H₇BrO₂): A lower alkyl ester with a molecular weight (MW) of 167.001 g/mol. It exhibits a boiling point (bp) of ~158–160°C (ethyl ester) and a refractive index of 1.451 .
  • Ethyl 2-bromopropionate (C₅H₉BrO₂): MW 181.03 g/mol, bp 158–160°C, and density 1.391 g/cm³. Used as a flavoring agent and synthetic intermediate .
  • Pentadecyl 2-bromopropionate (C₁₈H₃₅BrO₂): A long-chain ester identified in Uvaria picta extracts. Exhibits antibacterial activity, likely due to the bromine moiety enhancing interaction with microbial membranes .

Its higher MW (~235 g/mol, estimated) may also affect solubility and volatility .

b. Cyclohexyl Esters of Halogenated Acids
  • Cyclohexyl propanoate (C₉H₁₆O₂): MW 156 g/mol. A non-brominated analog used in fragrances. The absence of bromine reduces electrophilicity and reactivity .
  • 5-Bromopentanoic acid, cyclohexyl ester (C₁₁H₁₉BrO₂): A positional isomer with bromine on the fifth carbon. The longer carbon chain and bromine position may alter biological activity and lipophilicity compared to 2-bromopropionic acid derivatives .

Key Difference: The 2-bromopropionic acid moiety in the target compound provides a reactive α-bromine, making it more susceptible to substitution reactions than 5-bromopentanoic acid derivatives.

Physicochemical Properties

Property 2-Bromopropionic Acid, Cyclohexyl Ester (Estimated) Methyl 2-Bromopropionate Pentadecyl 2-Bromopropionate
Molecular Weight (g/mol) ~235 167.001 367.37
Boiling Point (°C) 200–220 (estimated) 158–160 >300 (decomposes)
Solubility Low in water, soluble in organic solvents Miscible in polar solvents Lipophilic, insoluble in water
Refractive Index ~1.460–1.470 1.451 N/A

Notes:

  • The cyclohexyl ester’s higher bp and MW compared to methyl/ethyl esters reflect increased van der Waals forces from the cyclohexyl group.
  • Lipophilicity increases with alkyl chain length, as seen in pentadecyl vs. cyclohexyl esters, impacting bioavailability and applications .

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